molecular formula C10H11N3 B1393993 4-ethyl-1-phenyl-1H-1,2,3-triazole CAS No. 861519-47-3

4-ethyl-1-phenyl-1H-1,2,3-triazole

Cat. No.: B1393993
CAS No.: 861519-47-3
M. Wt: 173.21 g/mol
InChI Key: JIHFLRWZBPPLLH-UHFFFAOYSA-N
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Description

4-ethyl-1-phenyl-1H-1,2,3-triazole is a type of 1,2,3-triazole, a class of heterocyclic compounds . The 1,2,3-triazole ring is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds .


Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,2,3-triazole ring attached to a phenyl group and an ethyl group . The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

1,2,3-Triazoles are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures . The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, is a common method for the synthesis of 1,2,3-triazoles .


Physical and Chemical Properties Analysis

1,2,3-Triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .

Scientific Research Applications

Corrosion Inhibition

  • Ecological Corrosion Inhibitors : Triazole derivatives, including those related to 4-ethyl-1-phenyl-1H-1,2,3-triazole, have been investigated as ecological corrosion inhibitors for mild steel in acidic environments. They function as mixed-type inhibitors and demonstrate high inhibition efficiency, attributed to their adsorption onto steel surfaces through both physical and chemical bonds (Nahlé et al., 2021).

Synthesis Methodologies

  • Efficient Synthesis Techniques : Research has explored efficient synthesis methods for triazole derivatives. For instance, a study detailed an alternative route for synthesizing ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, demonstrating the versatility and potential for facile production of these compounds (Chen et al., 2010).

Material Science

  • Metal-Organic Frameworks : Lanthanide metal-organic frameworks using triazole-based ligands, related to this compound, have been synthesized. These frameworks exhibit promising properties for luminescence sensing of metal ions and nitroaromatic compounds, indicating potential applications in sensing technologies and material science (Wang et al., 2016).

Pharmacology

  • Antimicrobial and Antichagasic Agents : Some triazole derivatives exhibit antimicrobial activities and have been studied for their potential as antichagasic agents, suggesting their relevance in pharmacological research and drug development (Silva et al., 2021).

Mechanism of Action

Target of Action

The primary targets of 4-ethyl-1-phenyl-1H-1,2,3-triazole are carbonic anhydrase-II enzyme and EGFR receptors . These targets play crucial roles in various biological processes. Carbonic anhydrase-II is involved in maintaining pH balance and fluid balance in the body, while EGFR receptors are involved in cell growth and proliferation.

Mode of Action

This compound interacts with its targets through various mechanisms. The 1,2,3-triazole ring interacts with the amino acids present in the active site of EGFR receptors through various interactions like electrostatic interaction, Pi-anion interaction, H-bonding, and Van der Waals interaction . In the case of carbonic anhydrase-II, the compound exhibits inhibitory potential through direct binding with the active site residues .

Biochemical Pathways

The compound affects the biochemical pathways associated with its targets. In the case of carbonic anhydrase-II, the compound inhibits the enzyme, affecting the conversion of carbon dioxide and water into bicarbonate and protons, a crucial process in maintaining pH and fluid balance . For EGFR receptors, the compound’s interaction can affect the downstream signaling pathways involved in cell growth and proliferation .

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with its targets. By inhibiting carbonic anhydrase-II, the compound can affect pH and fluid balance . By interacting with EGFR receptors, it can influence cell growth and proliferation .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness. For instance, the compound’s inhibitory activity against carbonic anhydrase-II was observed in an aqueous medium

Safety and Hazards

While specific safety and hazard information for 4-ethyl-1-phenyl-1H-1,2,3-triazole was not found, it’s important to note that chemicals should always be handled with appropriate safety measures. For example, some chemicals are considered hazardous by the OSHA Hazard Communication Standard and may be harmful if swallowed, cause serious eye irritation, or may damage fertility .

Future Directions

The 1,2,3-triazole moiety is of great importance in various fields such as chemistry, chemical biology, pharmaceuticals, and materials science . Therefore, the development of new synthetic methodologies and the exploration of their biological activities are expected to continue in the future .

Biochemical Analysis

Biochemical Properties

4-Ethyl-1-phenyl-1H-1,2,3-triazole plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as topoisomerase IV, which is essential for DNA replication and cell division in bacteria . Additionally, this compound can bind to proteins involved in cellular signaling pathways, thereby modulating their activity and influencing cellular responses. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the production of nitric oxide and tumor necrosis factor-α in human microglia cells, which are key mediators of inflammation . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, thereby inhibiting or activating their function. For example, the compound’s interaction with topoisomerase IV involves the inhibition of the enzyme’s catalytic activity, preventing DNA replication and leading to bacterial cell death . Additionally, this compound can modulate gene expression by binding to transcription factors and altering their ability to regulate target genes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. This compound exhibits good stability under various conditions, making it suitable for long-term studies. It can undergo degradation over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell proliferation and apoptosis rates

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing the levels of metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . The distribution of this compound is also influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its ability to modulate cellular processes .

Properties

IUPAC Name

4-ethyl-1-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-2-9-8-13(12-11-9)10-6-4-3-5-7-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHFLRWZBPPLLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(N=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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